molecular formula C8H13NO3 B054411 Ethyl 2-oxopyrrolidine-1-acetate CAS No. 61516-73-2

Ethyl 2-oxopyrrolidine-1-acetate

Cat. No. B054411
CAS RN: 61516-73-2
M. Wt: 171.19 g/mol
InChI Key: AQZWKPDVWWJWRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-oxopyrrolidine-1-acetate and its derivatives can be synthesized through various chemical reactions, including the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, facilitating the creation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields depending on the electronic nature of the reactants (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxopyrrolidine-1-acetate derivatives has been elucidated through various spectroscopic techniques, including NMR, mass spectroscopy, and crystallography. For instance, the crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies, revealing its stabilization by inter and intramolecular hydrogen bond interactions (Kumara et al., 2019).

Chemical Reactions and Properties

Ethyl 2-oxopyrrolidine-1-acetate undergoes various chemical reactions, contributing to the synthesis of a wide range of derivatives. These reactions include Lewis acid-catalyzed reactions, Knoevenagel condensation, and [3+2] cycloaddition, with the products showing a variety of functional groups and potential for further chemical modifications. The compound and its derivatives exhibit properties such as reactivity towards electrophiles, nucleophiles, and ability to form stable complexes with enzymes or other chemical entities, indicating their versatility in chemical synthesis and potential biological activities.

Physical Properties Analysis

The physical properties of Ethyl 2-oxopyrrolidine-1-acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and intermolecular interactions within the compound. For example, the asymmetric unit of a related compound contains two crystallographically independent spiro molecules and an ethyl acetate solvent molecule, indicating the influence of molecular interactions on its physical properties (Li et al., 2003).

Scientific Research Applications

  • Molecular Properties Analysis : DFT and quantum chemical calculations have been used to investigate the molecular properties of substituted pyrrolidinones, including ethyl 2-oxopyrrolidine-1-acetate. This study contributes to understanding the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities of these compounds (Bouklah et al., 2012).

  • Chromatographic Analysis : In a study on the determination of piracetam and its impurities, ethyl 2-oxopyrrolidine-1-acetate was identified and quantified using high-performance liquid chromatography (HPLC) with UV detection, showcasing its importance in pharmaceutical analysis (Arayne et al., 2010).

  • Inhibitors of Acetyl Cholinesterase and β Amyloid Protein : A study synthesized new oxopyrrolidine derivatives, including ethyl 2-oxopyrrolidine-1-acetate, and evaluated them as inhibitors of acetyl cholinesterase and β amyloid protein for potential application in treating Alzheimer's disease (Mohamed et al., 2018).

  • Synthesis of Novel Derivatives : Ethyl 2-oxopyrrolidine-1-acetate has been used in the synthesis of various novel compounds, including ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, highlighting its role in organic synthesis and the creation of new chemical entities (Dawadi & Lugtenburg, 2011).

  • Cognitive Enhancement Studies : The compound has been evaluated for its effects on memory in mice, demonstrating its potential in the development of drugs for cognitive enhancement (Li Ming-zhu, 2010).

  • Corrosion Inhibition : Pyrrolidine derivatives, including ethyl 2-oxopyrrolidine-1-acetate, have been synthesized and tested as corrosion inhibitors for steel in acidic environments, showing their utility in industrial applications (Bouklah et al., 2006).

  • Antiepileptic Activity : In medicinal chemistry, derivatives of ethyl 2-oxopyrrolidine-1-acetate have been investigated for their potential as new agents with significant antiepileptic activity (Kenda et al., 2004).

Safety And Hazards

Ethyl 2-oxopyrrolidine-1-acetate is classified as a dangerous substance according to the 2012 OSHA Hazard Communication Standard . It is associated with serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .

Future Directions

The pyrrolidine ring, a key feature of Ethyl 2-oxopyrrolidine-1-acetate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and its derivatives lies in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWKPDVWWJWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057785
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxopyrrolidine-1-acetate

CAS RN

61516-73-2
Record name Ethyl (2-oxo-1-pyrrolidinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61516-73-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
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Record name Ethyl 2-oxopyrrolidine-1-acetate
Source European Chemicals Agency (ECHA)
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Record name ETHYL 2-OXOPYRROLIDINE-1-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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